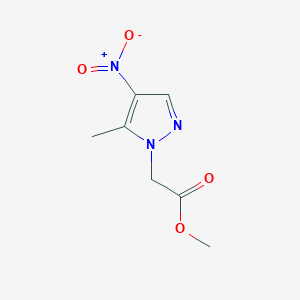![molecular formula C12H12BrF3O B1374025 1-[4-Bromo-2-(trifluorometil)fenil]-2,2-dimetilpropan-1-ona CAS No. 1466898-07-6](/img/structure/B1374025.png)
1-[4-Bromo-2-(trifluorometil)fenil]-2,2-dimetilpropan-1-ona
Descripción general
Descripción
1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a dimethylpropanone moiety. This compound is notable for its significant hydrophobicity, solubility, and stability, making it a valuable reagent in various organic synthesis reactions .
Aplicaciones Científicas De Investigación
1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s plausible that the compound could affect pathways related to the function of peripheral sensory trigeminal nerves .
Result of Action
Compounds with similar structures have been known to exhibit effects such as mitochondrial uncoupling activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s efficacy and action might also be influenced by factors such as pH, temperature, and the presence of other substances in its environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one typically involves the bromination of a precursor compound followed by trifluoromethylation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions produce biaryl compounds .
Comparación Con Compuestos Similares
- 4-Bromo-α,α,α-trifluorotoluene
- 1-Bromo-4-(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness: 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one is unique due to its combination of a bromine atom, a trifluoromethyl group, and a dimethylpropanone moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various synthetic and research applications .
Propiedades
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O/c1-11(2,3)10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMIYKQBPLGFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)
![O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine](/img/structure/B1373951.png)




![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)


